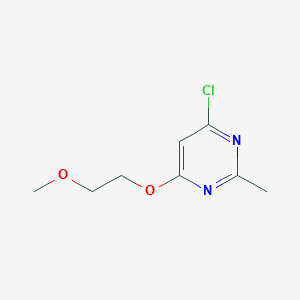
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is a chemical compound with a pyrimidine ring structure substituted with a chlorine atom at the 4-position, a 2-methoxyethoxy group at the 6-position, and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the reaction of 2-methylpyrimidine with thionyl chloride to introduce the chlorine atom at the 4-position. This is followed by the reaction with 2-methoxyethanol under basic conditions to introduce the 2-methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
科学研究应用
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industry: It can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
- 4-Chloro-6-(2-methoxyethoxy)quinazoline
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Uniqueness
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
属性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
4-chloro-6-(2-methoxyethoxy)-2-methylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O2/c1-6-10-7(9)5-8(11-6)13-4-3-12-2/h5H,3-4H2,1-2H3 |
InChI 键 |
LHFMDKJPOYJXMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)Cl)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



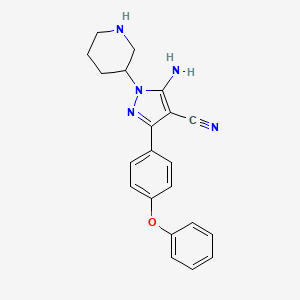
![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)
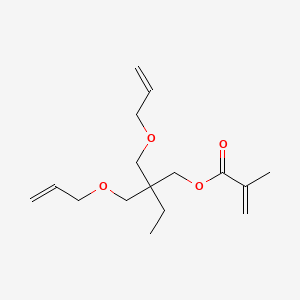
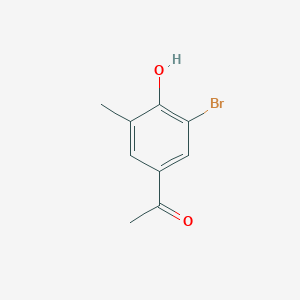
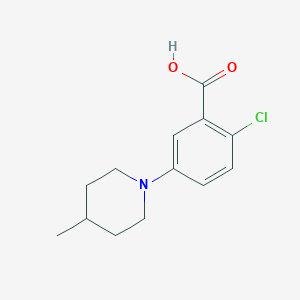
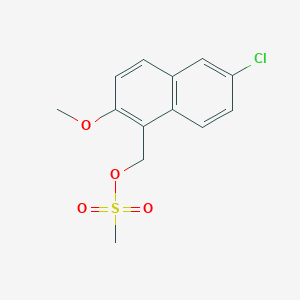

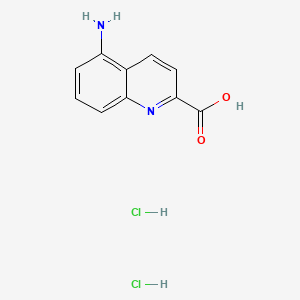
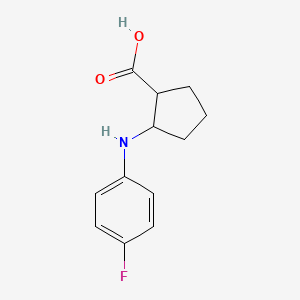
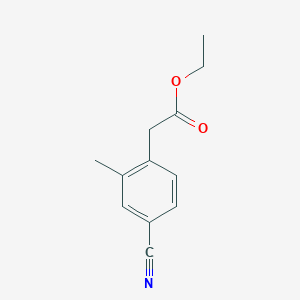
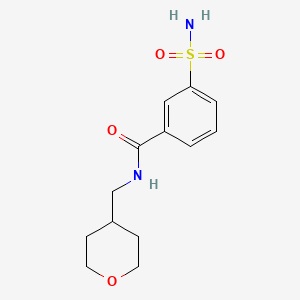
![methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B13890293.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)
